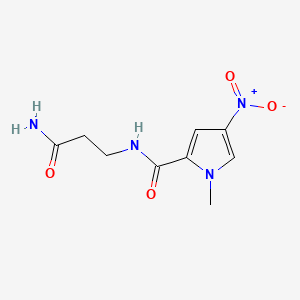
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This particular compound is characterized by its unique structure, which includes a carboxamide group, an amino-oxopropyl side chain, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyrrole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Addition of the Amino-Oxopropyl Side Chain: This step involves the reaction of the intermediate compound with an amino-oxopropyl reagent under controlled conditions.
Methylation and Nitration: The final steps include the methylation of the pyrrole nitrogen and the nitration of the aromatic ring using standard methylating and nitrating agents, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the amino-oxopropyl side chain, using oxidizing agents such as potassium permanganate.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate in an acidic medium.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of 1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-amino-.
Oxidation: Formation of 1H-Pyrrole-2-carboxamide, N-(3-oxo-3-oxopropyl)-1-methyl-4-nitro-.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino-oxopropyl side chain may also play a role in binding to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-chloro-: Similar structure but with a chlorine atom instead of a nitro group.
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-bromo-: Similar structure but with a bromine atom instead of a nitro group.
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-fluoro-: Similar structure but with a fluorine atom instead of a nitro group.
Uniqueness
The presence of the nitro group in 1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- imparts unique chemical reactivity and potential biological activity compared to its halogenated analogs. The nitro group can participate in redox reactions and form reactive intermediates, which may enhance its pharmacological properties.
Properties
CAS No. |
55356-26-8 |
|---|---|
Molecular Formula |
C9H12N4O4 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
N-(3-amino-3-oxopropyl)-1-methyl-4-nitropyrrole-2-carboxamide |
InChI |
InChI=1S/C9H12N4O4/c1-12-5-6(13(16)17)4-7(12)9(15)11-3-2-8(10)14/h4-5H,2-3H2,1H3,(H2,10,14)(H,11,15) |
InChI Key |
RDLVSWSYXFRWOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCCC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


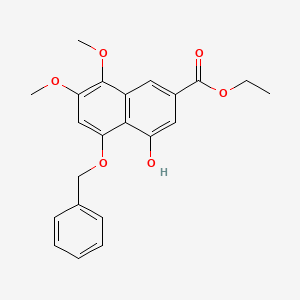
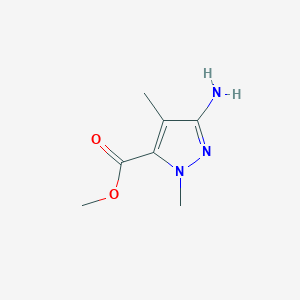
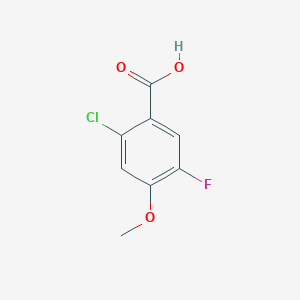
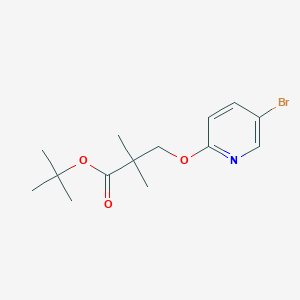
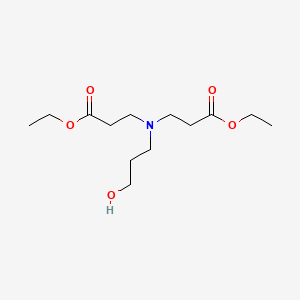
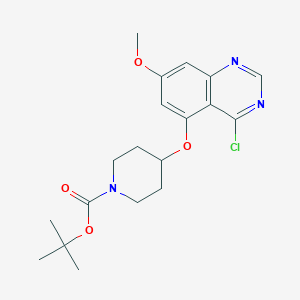
![Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)](/img/structure/B13938510.png)
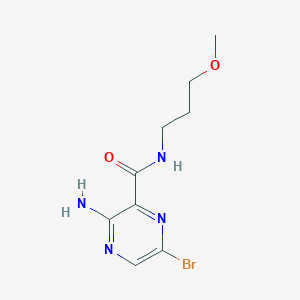

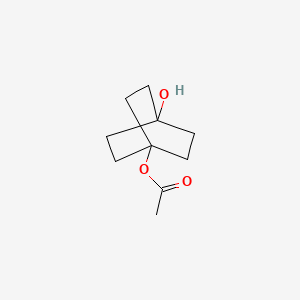
![3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one](/img/structure/B13938530.png)
![(2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B13938547.png)
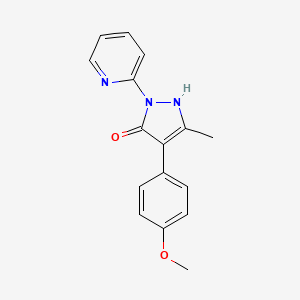
![tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13938556.png)
